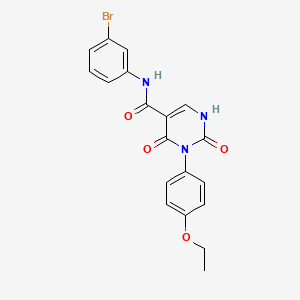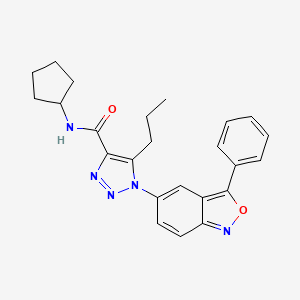![molecular formula C19H23N3O3S B11295854 5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11295854.png)
5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic molecule that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrrole moiety and subsequent functionalization to introduce the amino and dimethoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic and heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the molecule.
Applications De Recherche Scientifique
5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazole and pyrrole derivatives, such as:
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Pyrrole derivatives: Used in the synthesis of pharmaceuticals and materials.
Uniqueness
The uniqueness of 5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C19H23N3O3S |
|---|---|
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H23N3O3S/c1-11-12(2)26-19(21-11)17-14(23)10-22(18(17)20)8-7-13-5-6-15(24-3)16(9-13)25-4/h5-6,9,20,23H,7-8,10H2,1-4H3 |
Clé InChI |
GRXWAIKCUQTFNB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)C2=C(CN(C2=N)CCC3=CC(=C(C=C3)OC)OC)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~4~-(2,4-dimethylphenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11295771.png)

![1-[(4-Methoxyphenyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11295778.png)
![2-chloro-4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11295782.png)
![2-[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11295788.png)
![2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B11295790.png)

![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide](/img/structure/B11295806.png)
![N-benzyl-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11295809.png)
![N-Ethyl-4-methyl-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidin-2-amine](/img/structure/B11295829.png)
![1,9-Dimethyl-2-[(2-methylpiperidino)carbonyl]pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one](/img/structure/B11295830.png)
![N-(2,4-dimethylphenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide](/img/structure/B11295842.png)
![N-(4-methylphenyl)-2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11295847.png)

